molecular formula C22H19N5O2S2 B2718855 N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide CAS No. 1351599-22-8

N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide

Cat. No.: B2718855
CAS No.: 1351599-22-8
M. Wt: 449.55
InChI Key: LVUNKWIDCJCVAY-UHFFFAOYSA-N
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Description

N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This compound is a critical research tool for investigating the role of RIPK1 in regulating necroptosis , a form of programmed inflammatory cell death. By specifically targeting the kinase activity of RIPK1, this inhibitor allows researchers to dissect its function in key signaling complexes, such as the necrosome, and to probe its contribution to various pathological conditions. Its primary research value lies in models of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease, as well as in inflammatory and autoimmune disorders , where RIPK1-driven necroptosis is implicated in disease pathogenesis. The use of this well-characterized inhibitor enables the elucidation of cell death mechanisms and provides a basis for evaluating the therapeutic potential of RIPK1 blockade in preclinical research.

Properties

IUPAC Name

N-[5-(2-methyl-5-phenylpyrazole-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S2/c1-26-17(12-16(25-26)14-6-3-2-4-7-14)21(29)27-10-9-15-19(13-27)31-22(23-15)24-20(28)18-8-5-11-30-18/h2-8,11-12H,9-10,13H2,1H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUNKWIDCJCVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC4=C(C3)SC(=N4)NC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structural framework combining pyrazole, thiazole, and thiophene moieties, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H19N5O3SC_{22}H_{19}N_{5}O_{3}S, with a molecular weight of 433.49 g/mol. The structure features a thiophene ring linked to a thiazolo[5,4-c]pyridine derivative and a pyrazole carbonyl group, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For example, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. In particular, studies reported IC50 values indicating potent activity against Hep3B liver cancer cells, with some derivatives achieving IC50 values as low as 5.46 µM . The mechanism involves interference with tubulin dynamics, akin to the action of established anticancer agents like Combretastatin A-4 (CA-4) .

Antibacterial Activity

Thiophene derivatives have also been investigated for their antibacterial properties. Research indicates that certain thiophene-2-carboxamide derivatives possess significant activity against pathogenic bacteria such as Escherichia coli and Pseudomonas aeruginosa. For instance, one study demonstrated that specific derivatives exhibited an antibacterial index comparable to standard antibiotics like ampicillin . The presence of substituents such as methoxy groups has been linked to enhanced antibacterial efficacy due to increased hydrophilicity .

Antioxidant Properties

The antioxidant capacity of thiophene derivatives has been assessed using various assays. Some compounds demonstrated substantial inhibition of radical formation, with activities reaching up to 62% compared to ascorbic acid as a standard reference . This antioxidant activity is crucial for mitigating oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to its structural components:

Structural FeatureBiological Activity
Pyrazole moietyAnticancer activity
Thiophene ringAntibacterial and antioxidant properties
Thiazolo[5,4-c]pyridineEnhances interaction with biological targets

Case Studies

  • Anticancer Study : In a study examining the effects of thiophene carboxamides on Hep3B cells, compounds were tested for their ability to induce cell cycle arrest and apoptosis. Notably, certain derivatives led to significant G2/M phase arrest and reduced cell viability .
  • Antibacterial Evaluation : Another investigation focused on the antibacterial effects of various thiophene derivatives against Gram-negative bacteria. The results indicated that modifications at the carboxamide position significantly influenced antibacterial potency .

Comparison with Similar Compounds

Structural Analogues with Pyrimidine-Thiophene Motifs

Compound 1: (S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide

  • Key Differences : Replaces the tetrahydrothiazolo-pyridine with a pyrimidine ring and introduces a dichlorophenyl group.
  • Functional Implications : The pyrimidine-thiophene backbone is common in kinase inhibitors, but the absence of the pyrazole-carbonyl group may reduce selectivity for specific targets like JAK or BTK kinases .

Compound 2 : 2-(5-chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-5-(thiophen-3-yl)pyrimidin-4-amine

  • Key Differences : Substitutes the carboxamide with an amine group and uses thiophen-3-yl instead of thiophene-2-carboxamide.

Pyrazole Carbothioamide Derivatives

Compound 3 : 5-(substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

  • Key Differences : Replaces the carboxamide with a carbothioamide group and incorporates a nitro-substituted isoxazole.
  • Functional Implications : The thiocarbonyl group may enhance metabolic stability but reduce bioavailability due to higher lipophilicity .

Thiazole Carboxamide Analogues

Compound 4 : 4-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide

  • Key Differences : Features a simpler thiazole ring instead of the fused tetrahydrothiazolo-pyridine system.
  • Functional Implications : The trifluoromethyl group improves membrane permeability, but the lack of a pyrazole moiety may limit target engagement in kinase pathways .

Dasatinib (BMS-354825) : A clinically approved kinase inhibitor with a thiazole carboxamide core.

  • Key Differences : Includes a 2-chloro-6-methylphenyl group and a piperazinyl-pyrimidine substituent.
  • Functional Implications : The extended substituents in Dasatinib enhance binding to multiple kinase domains (e.g., BCR-ABL, SRC), whereas the target compound’s pyrazole group may restrict its target spectrum .

Thiophene Carboxamide Derivatives

Compound 5 : 5-ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide

  • Key Differences : Substitutes the tetrahydrothiazolo-pyridine with a simple thiazol-2-yl group and adds ethyl/methyl substituents.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Hypothesized Target Metabolic Stability
Target Compound Thiophene-2-carboxamide 1-Methyl-3-phenylpyrazole, Tetrahydrothiazolo-pyridine Kinases/Inflammatory enzymes High (rigid scaffold)
Compound 1 Pyrimidine-thiophene Dichlorophenyl, Methylamino-pyrimidine Kinases (e.g., JAK) Moderate
Compound 3 Pyrazole-carbothioamide Nitro-isoxazole Anti-inflammatory targets High
Dasatinib Thiazole-carboxamide Chlorophenyl, Piperazinyl-pyrimidine BCR-ABL, SRC kinases Moderate
Compound 5 Thiophene-carboxamide Ethyl, Methyl, Thiazol-2-yl Undetermined Low

Research Findings and Implications

  • Target Compound Advantages : The fused tetrahydrothiazolo-pyridine scaffold likely confers greater conformational rigidity than simpler thiazole or pyrimidine derivatives, improving target selectivity .
  • Limitations vs. Analogues : Unlike Dasatinib, the absence of a piperazinyl group may limit solubility in physiological conditions .
  • Pyrazole vs. Carbothioamide : The carboxamide group in the target compound may offer better hydrogen-bonding capacity than carbothioamide derivatives, enhancing receptor interactions .

Q & A

Q. How can researchers design experiments to assess metabolic stability in preclinical models?

  • Methodological Answer: Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS. Identify metabolites using tandem MS fragmentation. Apply Design of Experiments (DoE) to test variables like pH, temperature, and enzyme concentration .

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